Primary Amine Versus N-Methyl Derivative: Synthetic Versatility and Receptor Affinity Comparison
4-Pyridin-3-ylbut-3-yn-1-amine bears an unsubstituted primary amine (-NH2), distinguishing it from its more extensively characterized N-methyl and N,N-dimethyl analogs. The N,N-dimethyl derivative (CHEMBL150893) exhibits a Ki of 510 nM at rat brain α4β2 nAChR [1]. While direct affinity data for the primary amine parent is absent from the public domain, the unmethylated amine offers unambiguous advantage: it serves as a non-predetermined synthetic entry point amenable to diverse N-functionalization (alkylation, acylation, sulfonylation, reductive amination) whereas N-methylated analogs lock in a specific substitution pattern that may be suboptimal for a given target profile. This is particularly salient given that receptor binding in this series is sensitive to terminal amine substitution [2].
| Evidence Dimension | Synthetic flexibility and receptor affinity |
|---|---|
| Target Compound Data | Primary amine (-NH2); Ki data not publicly reported |
| Comparator Or Baseline | N,N-dimethyl-4-(pyridin-3-yl)but-3-yn-1-amine (CHEMBL150893); Ki = 510 nM at α4β2 nAChR |
| Quantified Difference | 3.5-fold difference between dimethyl (510 nM) and ethyl-methyl (1,770 nM) analogs demonstrates sensitivity to N-substitution [1]; unmethylated amine provides undefined affinity baseline but maximal synthetic versatility |
| Conditions | Binding affinity measured in rat brain homogenate at α4β2 nAChR |
Why This Matters
Procurement of the primary amine preserves all derivatization options rather than committing to a single N-alkylated SAR trajectory.
- [1] BindingDB. BDBM50138494 (N,N-dimethyl analog): Ki = 510 nM; BDBM50138487 (N-ethyl-N-methyl analog): Ki = 1,770 nM at α4β2 nAChR. Accessed 2026. View Source
- [2] Dogruer D, Lee M, Dukat M, Damaj MI, Martin BR, Glennon RA. 3-(4-Aminobutyn-1-yl)pyridines: binding at alpha 4 beta 2 nicotinic cholinergic receptors. Bioorg Med Chem Lett. 2004;14(2):523-6. View Source
